3-butyl-1-p-tolyltriazene chemical properties and structure
3-butyl-1-p-tolyltriazene chemical properties and structure
3-Butyl-1-p-tolyltriazene: Structural Dynamics, Synthesis, and Alkylating Mechanisms in Advanced Chemical Biology
Introduction
As a Senior Application Scientist specializing in synthetic precursors and chemotherapeutic design, I frequently encounter the need for stable yet highly reactive molecular reservoirs. The class of 1-aryl-3-alkyltriazenes represents a cornerstone in this domain. Specifically, 3-butyl-1-p-tolyltriazene (CAS: 53477-45-5) serves as a vital intermediate in organic synthesis and a model compound for understanding DNA alkylation mechanisms[1][2].
Triazenes are characterized by the diazoamino linkage (–N=N–NH–), which exhibits dynamic tautomerism and pH-dependent stability[3][4]. While they are stable under neutral and alkaline conditions, they undergo rapid heterolytic cleavage in acidic or enzymatic environments, releasing highly reactive diazonium ions and alkyl carbocations[2][5]. This whitepaper dissects the chemical properties, mechanistic pathways, and self-validating synthetic protocols for 3-butyl-1-p-tolyltriazene, providing a comprehensive guide for researchers in drug development and synthetic chemistry.
Structural and Physicochemical Properties
3-Butyl-1-p-tolyltriazene consists of a p-tolyl group attached to the N1 position and a butyl group at the N3 position of the triazene core. A critical structural feature of monoalkyltriazenes is their tautomerism: the proton can migrate between N1 and N3, resulting in an equilibrium between 1-aryl-3-alkyltriazene and 3-aryl-1-alkyltriazene forms[3][4]. This dynamic state broadens NMR signals at room temperature and influences the compound's reactivity profile.
Quantitative Data Summary
The following table synthesizes the core physicochemical metrics of 3-butyl-1-p-tolyltriazene, essential for chromatographic tracking and mass spectrometry validation[1][6]:
| Property | Value |
| Chemical Name | 3-butyl-1-p-tolyltriazene (N-(butyldiazenyl)-4-methylaniline) |
| Molecular Formula | C11H17N3 |
| Monoisotopic Mass | 191.14224 Da |
| CAS Number | 53477-45-5 |
| Predicted XlogP | 3.9 |
| SMILES | CCCCN=NNC1=CC=C(C=C1)C |
Mechanisms of Action: Decomposition and DNA Alkylation
In oncological drug development, triazenes (such as dacarbazine and temozolomide) are deployed as prodrugs that methylate DNA[7][8]. 3-Butyl-1-p-tolyltriazene operates via a homologous mechanism, acting as a butylating agent.
The causality behind its biological activity lies in its decomposition kinetics. Under physiological conditions or via enzymatic esterase activity, the triazene undergoes N2–N3 heterolysis[2][5]. This cleavage generates a highly unstable alkanediazonium ion (butyldiazonium), which rapidly extrudes nitrogen gas (N2) to form a reactive butyl cation. This electrophile subsequently attacks nucleophilic sites on DNA—predominantly the N7 and O6 positions of guanine—resulting in cytotoxic DNA lesions that disrupt the cell cycle and induce apoptosis[2][7].
Caption: Mechanism of triazene-mediated DNA alkylation via reactive diazonium and carbocation intermediates.
Experimental Protocol: Synthesis of 3-Butyl-1-p-tolyltriazene
The synthesis of 1-aryl-3-alkyltriazenes requires strict thermal and pH control to prevent the premature degradation of diazonium intermediates[9]. The following protocol is designed as a self-validating system , ensuring that each step provides intrinsic feedback to the chemist.
Reagents Required
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p-Toluidine (0.47 mol)
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Potassium nitrite (KNO2) or Sodium nitrite (NaNO2) (0.55 mol)
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Concentrated Hydrochloric Acid (HCl)
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Butylamine (excess, ~30% aqueous solution)
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Sodium carbonate (Na2CO3)
Step-by-Step Methodology
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Diazotization: Suspend p-toluidine in a mixture of crushed ice and concentrated HCl within a flask immersed in an ice-salt bath (-10°C). Slowly add the aqueous nitrite solution dropwise.
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Causality & Validation: The strict -10°C threshold prevents the thermodynamic degradation of the diazonium salt into p-cresol. The step is self-validated using starch-potassium iodide paper; a persistent blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of p-toluidine[9].
-
-
Neutralization: Carefully adjust the cold p-toluenediazonium chloride solution to pH 6.8–7.2 using cold, concentrated aqueous Na2CO3.
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Causality & Validation: Triazene coupling fails in highly acidic media because the aliphatic amine becomes protonated (non-nucleophilic). The solution will visibly shift to a deep red/orange color, serving as a visual validation that the diazonium species is primed for coupling[9].
-
-
Coupling: Transfer the neutralized diazonium solution to an addition funnel and add it dropwise to a vigorously stirred, ice-cold mixture of butylamine and Na2CO3.
-
Causality & Validation: Maintaining an excess of butylamine and a buffered alkaline environment prevents the diazonium ion from reacting with unreacted p-toluidine, which would form the unwanted 1,3-di-p-tolyltriazene byproduct[9].
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-
Extraction & Purification: Extract the aqueous mixture with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate under reduced pressure. Purify the crude yellow/orange product via low-temperature recrystallization or silica gel chromatography.
Caption: Step-by-step synthetic workflow for the preparation of 3-butyl-1-p-tolyltriazene.
Analytical Characterization
To confirm the structural integrity of the synthesized 3-butyl-1-p-tolyltriazene, researchers should employ the following analytical techniques:
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Mass Spectrometry (ESI-MS): Look for the [M+H]+ adduct at m/z 192.149 and the [M+Na]+ adduct at m/z 214.131, which correlate perfectly with the monoisotopic mass of 191.142 Da[6].
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Infrared Spectroscopy (IR): The presence of the triazene linkage is confirmed by N-H stretching vibrations in the 3120–3300 cm⁻¹ range and distinct N=N stretching bands[4].
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NMR Spectroscopy: Due to tautomerism, ¹H-NMR spectra at room temperature may exhibit broadened signals for the N-H proton and the α-protons of the butyl group. Cooling the sample (e.g., to -20°C in CDCl3) slows the exchange rate, resolving the signals into distinct peaks corresponding to the individual tautomers[3][4].
References
- PubChemLite, "3-butyl-1-p-tolyltriazene (C11H17N3) - Structural Information and Mass Spectrometry", uni.lu.
- Sigma-Aldrich, "3-BUTYL-1-P-TOLYLTRIAZENE AldrichCPR", sigmaaldrich.com.
- Chemical Research in Toxicology, "Specificity of DNA Alkylation by 1-(2-Chloroethyl)-3-alkyl-3-acyltriazenes Depends on the Structure of the Acyl Group: Kinetic and Product Studies", ACS Publications.
- Organic Syntheses, "1-METHYL-3-p-TOLYLTRIAZENE Procedure", orgsyn.org.
- Grokipedia, "Triazene - Chemical Properties and Tautomerism", grokipedia.com.
- The Journal of Organic Chemistry, "1-Aryl-3-(carbamoylmethyl)triazenes: Synthesis, Spectroscopic Analysis", ACS Publications.
Sources
- 1. 3-BUTYL-1-P-TOLYLTRIAZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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